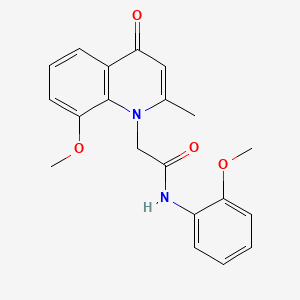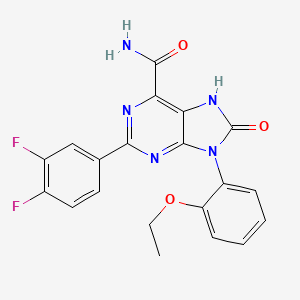![molecular formula C14H16N2O2 B2435912 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 2396580-48-4](/img/structure/B2435912.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The methoxy group at the 5-position and the prop-2-enamide group at the 2-position further define its structure.
Mechanism of Action
Target of Action
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide, also known as melatonin , primarily targets two G-protein-coupled receptors, designated as MT1 and MT2 . These receptors play a crucial role in regulating sleep and circadian rhythms .
Mode of Action
Melatonin interacts with its MT1 and MT2 receptors, triggering a series of intracellular events. This interaction leads to changes in the cell’s biochemical processes, influencing sleep patterns, and circadian rhythms .
Biochemical Pathways
These include antioxidant activity, free radical scavenging, anti-inflammatory effects, apoptosis inhibition, body temperature reduction, tumor growth inhibition, reproductive system function inhibition, memory enhancement, dementia treatment, aging delay, anxiety relief, opioid withdrawal symptom improvement, osteoporosis improvement, and antiepileptic effects .
Result of Action
The molecular and cellular effects of melatonin’s action are diverse, given its wide range of physiological and pharmacological activities. For instance, it can regulate sleep and circadian rhythms, improve memory, delay aging, and exhibit antioxidant and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of melatonin. For example, light exposure can suppress melatonin production, affecting its efficacy in regulating sleep and circadian rhythms
Biochemical Analysis
Biochemical Properties
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide, as an indole derivative, may interact with various enzymes, proteins, and other biomolecules. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Given the wide range of biological activities of indole derivatives, it is likely that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which could lead to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants . Whether similar pathways are involved in the metabolism of this compound is yet to be determined.
Preparation Methods
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring. The final step involves the reaction of the indole derivative with acryloyl chloride to form the prop-2-enamide group .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the prop-2-enamide group to a propylamine group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide can be compared with other indole derivatives, such as:
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound has a similar indole structure but with an iodine atom at the 2-position and an acetamide group instead of a prop-2-enamide group.
5-methoxy-N-ethyltryptamine: This compound has a similar methoxy group at the 5-position but differs in the side chain structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-14(17)15-7-6-10-9-16-13-5-4-11(18-2)8-12(10)13/h3-5,8-9,16H,1,6-7H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQJEAYVQILVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B2435831.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2435834.png)



![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2435842.png)

![3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B2435844.png)
![Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2435846.png)


![N-(3,5-dimethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2435850.png)
![2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride](/img/structure/B2435851.png)
